(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Overview
Description
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the methanesulfonyl (mesyl) group into molecules . This compound is known for its reactivity and versatility in various chemical reactions.
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of other compounds .
Mode of Action
As a chemical intermediate, (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is primarily involved in chemical reactions rather than biological interactions. It’s often used in organic synthesis where it can act as a sulfonylating agent . The sulfonyl group (-SO2-) is a key functional group in organic chemistry and is often involved in the formation of sulfones and sulfonamides .
Biochemical Pathways
Its primary function is in the synthesis of other compounds, where it can introduce a sulfonyl group into the target molecule .
Pharmacokinetics
As a chemical intermediate, it’s typically used in a controlled laboratory or industrial setting, rather than being administered as a drug .
Result of Action
As a chemical intermediate, its primary role is in the synthesis of other compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, during synthesis, the temperature is carefully controlled to ensure the desired reaction occurs .
Biochemical Analysis
Biochemical Properties
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonate esters. It interacts with various enzymes and proteins, including those involved in sulfonation reactions. The compound acts as a sulfonylating agent, transferring its sulfonyl group to hydroxyl or amino groups on biomolecules . This interaction is crucial in modifying the activity and function of enzymes and proteins, thereby influencing biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes through sulfonation, the compound can alter their activity, leading to changes in cellular functions . For instance, it may affect the phosphorylation status of proteins, thereby impacting signal transduction pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This reaction results in the formation of sulfonate esters, which can inhibit or activate enzyme activity . Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and cold-chain transportation conditions . It may degrade over extended periods, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonyl groups to target molecules . This interaction can affect metabolic flux and alter the levels of metabolites in biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can be synthesized through the reaction of tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Organic solvents like dichloromethane, THF, and acetonitrile are frequently used.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-yl methanesulfonate: This compound is similar in structure but contains a methanesulfonate group instead of a sulfonyl chloride group.
Methanesulfonyl chloride: A simpler compound that lacks the tetrahydro-2H-pyran ring.
Uniqueness
(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts specific reactivity and steric properties that are not present in simpler sulfonyl chlorides . This makes it a valuable reagent in organic synthesis for introducing the mesyl group in a controlled manner .
Properties
IUPAC Name |
oxan-4-ylmethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJSWVSULCYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592976 | |
Record name | (Oxan-4-yl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264608-29-9 | |
Record name | (Oxan-4-yl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxan-4-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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